![molecular formula C11H8F3N3O3S2 B4395253 2-(phenylsulfonyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B4395253.png)
2-(phenylsulfonyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide
Übersicht
Beschreibung
2-(phenylsulfonyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide, also known as TAT, is a compound that has been extensively studied for its potential therapeutic applications. TAT is a member of the thiadiazole family of compounds, which have been shown to exhibit various biological activities, including anti-inflammatory, anti-cancer, and anti-microbial effects.
Wirkmechanismus
The mechanism of action of 2-(phenylsulfonyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide is not fully understood. However, it has been proposed that 2-(phenylsulfonyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide exerts its anti-inflammatory effects by inhibiting the activation of NF-κB, a transcription factor that regulates the expression of pro-inflammatory cytokines. 2-(phenylsulfonyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. Additionally, 2-(phenylsulfonyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide has been found to disrupt the bacterial cell membrane, leading to bacterial death.
Biochemical and Physiological Effects:
2-(phenylsulfonyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-1β, in macrophages and monocytes. 2-(phenylsulfonyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide has also been found to induce apoptosis in cancer cells by activating the caspase pathway. Additionally, 2-(phenylsulfonyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide has been shown to disrupt the bacterial cell membrane, leading to bacterial death.
Vorteile Und Einschränkungen Für Laborexperimente
2-(phenylsulfonyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide has several advantages for lab experiments. It is a relatively stable compound and can be easily synthesized in large quantities. 2-(phenylsulfonyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide has also been shown to exhibit low toxicity in vitro. However, 2-(phenylsulfonyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide has some limitations for lab experiments. It is a highly hydrophobic compound, which can make it difficult to dissolve in aqueous solutions. Additionally, 2-(phenylsulfonyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide has been found to exhibit low bioavailability in vivo.
Zukünftige Richtungen
There are several future directions for the study of 2-(phenylsulfonyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide. One potential direction is to further investigate the mechanism of action of 2-(phenylsulfonyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide. This could involve identifying the molecular targets of 2-(phenylsulfonyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide and determining the downstream effects of 2-(phenylsulfonyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide on cellular signaling pathways. Another potential direction is to investigate the therapeutic potential of 2-(phenylsulfonyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide in animal models of disease. This could involve testing the efficacy of 2-(phenylsulfonyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide in animal models of cancer, inflammation, and bacterial infections. Additionally, future studies could focus on developing more effective formulations of 2-(phenylsulfonyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide that improve its solubility and bioavailability.
Wissenschaftliche Forschungsanwendungen
2-(phenylsulfonyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-microbial effects. 2-(phenylsulfonyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-1β, in macrophages and monocytes. 2-(phenylsulfonyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide has also been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer cells. Additionally, 2-(phenylsulfonyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide has been found to exhibit anti-microbial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Eigenschaften
IUPAC Name |
2-(benzenesulfonyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3N3O3S2/c12-11(13,14)9-16-17-10(21-9)15-8(18)6-22(19,20)7-4-2-1-3-5-7/h1-5H,6H2,(H,15,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGYHKVJATXBGQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=NN=C(S2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F3N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
35.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49730305 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-Benzenesulfonyl-N-(5-trifluoromethyl-[1,3,4]thiadiazol-2-yl)-acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(3-methylbenzoyl)amino]-N-(3-pyridinylmethyl)benzamide](/img/structure/B4395175.png)
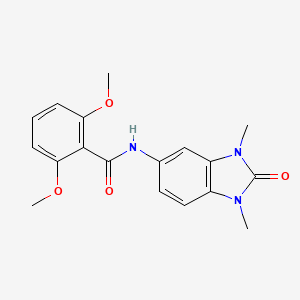
![N-allyl-2-{[1-(2-methoxyphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B4395186.png)
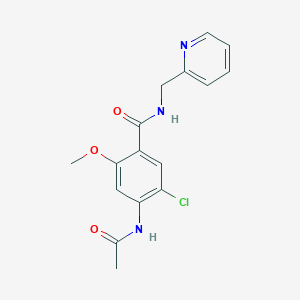
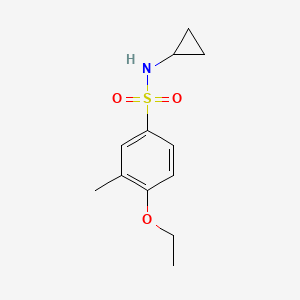
![isopropyl {1-[(benzoylamino)carbonothioyl]-3-oxo-2-piperazinyl}acetate](/img/structure/B4395217.png)
![2-[(2-chloro-4-isopropoxy-5-methoxybenzyl)amino]-2-methyl-1-propanol](/img/structure/B4395218.png)
![N-(3-methyl-2-pyridinyl)-3-nitro-4-[(2-phenylethyl)amino]benzamide](/img/structure/B4395221.png)
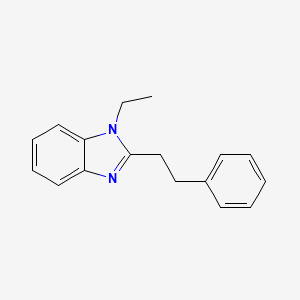
![N-[2-(1-azepanylcarbonyl)phenyl]-3,4-dimethoxybenzamide](/img/structure/B4395244.png)
![{[1-(3,4-dichlorobenzyl)-1H-benzimidazol-2-yl]methyl}formamide](/img/structure/B4395249.png)
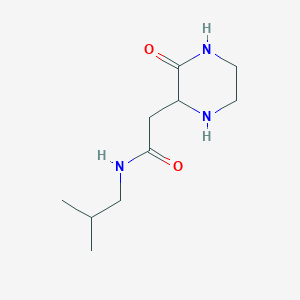
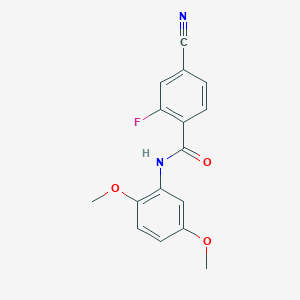
![N-(5-{[(3-chloro-4-fluorophenyl)amino]sulfonyl}-2-methoxyphenyl)acetamide](/img/structure/B4395260.png)